molecular formula C16H28N5O9P B13843528 5'-Xanthylic Acid Triethylammonium Salt

5'-Xanthylic Acid Triethylammonium Salt

Cat. No.: B13843528
M. Wt: 465.40 g/mol
InChI Key: NGIOQABFVXJXGK-STNRYHJVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Xanthylic Acid Triethylammonium Salt typically involves the phosphorylation of xanthosine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of phosphorylating agents and specific catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of 5’-Xanthylic Acid Triethylammonium Salt involves large-scale synthesis using optimized reaction conditions. The process is designed to maximize yield and purity while minimizing production costs. The compound is then purified through crystallization and other separation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5’-Xanthylic Acid Triethylammonium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthine derivatives, while reduction can produce reduced nucleotide analogs .

Scientific Research Applications

5’-Xanthylic Acid Triethylammonium Salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5’-Xanthylic Acid Triethylammonium Salt involves its role as a nucleotide analog. It can inhibit viral replication by interfering with the viral RNA or DNA synthesis. The compound targets specific enzymes and pathways involved in nucleotide metabolism, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 5’-Xanthylic Acid Triethylammonium Salt is unique due to its specific structure and therapeutic potential. Its ability to act as a nucleotide analog and inhibit viral replication sets it apart from other similar compounds.

Properties

Molecular Formula

C16H28N5O9P

Molecular Weight

465.40 g/mol

IUPAC Name

N,N-diethylethanamine;[(2R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H13N4O9P.C6H15N/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;1-4-7(5-2)6-3/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18);4-6H2,1-3H3/t3-,5?,6?,9-;/m1./s1

InChI Key

NGIOQABFVXJXGK-STNRYHJVSA-N

Isomeric SMILES

CCN(CC)CC.C1=NC2=C(N1[C@H]3C(C([C@H](O3)COP(=O)(O)O)O)O)NC(=O)NC2=O

Canonical SMILES

CCN(CC)CC.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=O)NC2=O

Origin of Product

United States

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